

Synthesis and Characterization of 3-Bromopiperidine-2,6-dione: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromopiperidin-2-one*

Cat. No.: *B1266126*

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Abstract: 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutaramide, is a pivotal heterocyclic building block in medicinal and organic chemistry.^[1] Its structure, featuring a piperidine-2,6-dione core with a reactive bromine atom at the 3-position, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.^[1] This compound is a key precursor for developing potent immunomodulatory agents and is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology in modern drug discovery.^[1] This guide provides a comprehensive overview of the synthesis methodologies and detailed characterization of 3-Bromopiperidine-2,6-dione for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Bromopiperidine-2,6-dione is a white to off-white crystalline solid under standard conditions.^[2] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	3-bromopiperidine-2,6-dione	[3]
Synonyms	3-bromoglutarimide, α -bromoglutarimide	[3][4]
CAS Number	62595-74-8	[3][4][5]
Molecular Formula	C ₅ H ₆ BrNO ₂	[3][4][5]
Molecular Weight	192.01 g/mol	[3][4][5]
Appearance	White to light yellow crystalline powder	[2][5]
Melting Point	107.0 - 111.0 °C	
Density	1.748 g/cm ³	[4]
Boiling Point	336.42 °C at 760 mmHg	[4]

Synthesis Methodologies

Two primary synthetic routes for 3-Bromopiperidine-2,6-dione are prominently described in the literature. These methods offer different approaches, starting from either piperidine-2,6-dione (glutarimide) or glutaric anhydride.

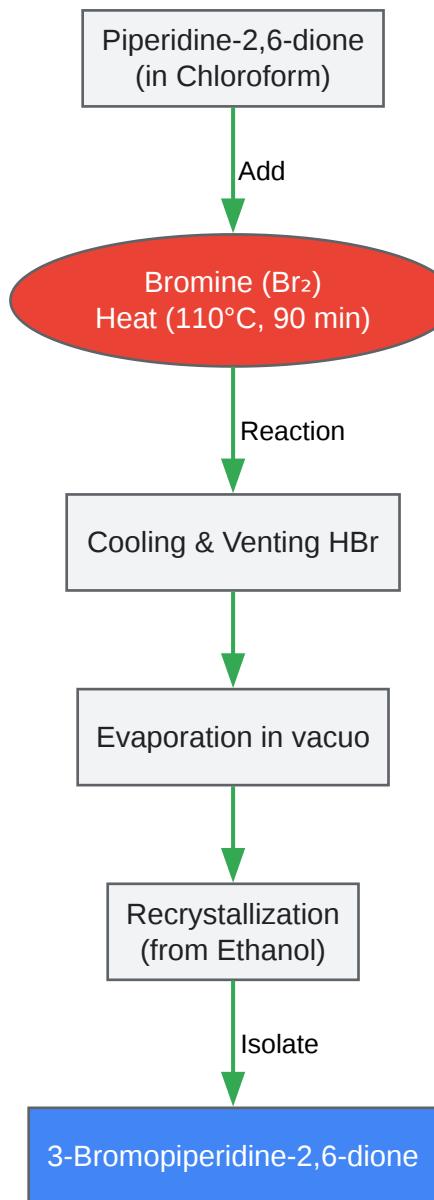
Method A: Direct Bromination of Piperidine-2,6-dione

This method involves the direct electrophilic substitution of bromine onto the piperidine-2,6-dione ring. It is a high-yielding, one-step process.

Experimental Protocol:

- Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) in a pressure-rated closed vessel.[5]
- Add bromine (4.5 ml, 87.8 mmol) to the suspension.[5]
- Seal the vessel and stir the mixture at a bath temperature of 110°C for 90 minutes.[5]

- After cooling the vessel to room temperature, carefully open it in a well-ventilated fume hood to release pressure.[5]
- Continue stirring the mixture until the evolution of hydrogen bromide gas ceases.[5]
- Remove the solvent from the reaction mixture by evaporation in vacuo.[5]
- Dissolve the resulting residue in ethanol and evaporate the solvent to afford the final product as white crystals.[5]
- Yield: 17.1 g (99%).[5]



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Caption: Workflow for Direct Bromination Synthesis.

Method B: Two-Step Synthesis from Glutaric Anhydride

This alternative route begins with glutaric anhydride, first forming the glutarimide intermediate, which is subsequently brominated.[6]

Experimental Protocol:

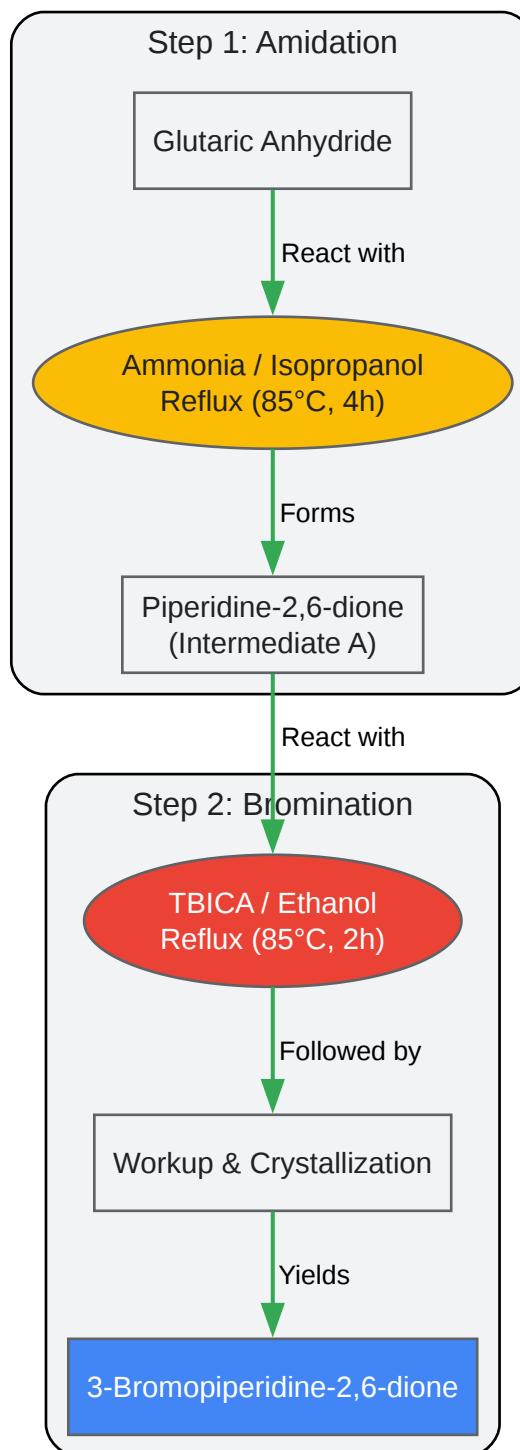
Step 1: Synthesis of Piperidine-2,6-dione (Intermediate A)

- To a reaction vessel, add isopropanol (6L), 25% aqueous ammonia (6L, 10.0 eq), and glutaric anhydride (1000.0g, 1.0 eq).[6]
- Stir the mixture to dissolve the solids and heat to reflux at 85°C for 4 hours.[6]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]
- Slowly cool the reaction mixture to room temperature to induce crystallization.[6]
- Filter the resulting precipitate and wash the filter cake in three portions with a 1:1 (v/v) solution of isopropanol:water (1L total).[6]
- Dry the filter cake at 100°C for 12 hours to yield Intermediate A as a white solid powder.[6]
- Yield: 933.9 g (94.2%).[6]

Step 2: Bromination of Intermediate A

- Add ethanol (5L) to a reaction vessel, followed by Intermediate A (933.9g, 1.0 eq), and stir at room temperature until dissolved.[6]
- Add the brominating agent TBICA (1026.7g, 0.34 eq) to the reaction system in portions.[6]
- Heat the mixture to 85°C and stir at reflux for 2 hours.[6]
- Monitor the reaction completion using TLC.[6]
- Cool the mixture to room temperature and filter to remove any insoluble material. Wash the filter cake in three portions with ethanol (3L total).[6]
- Combine the filtrates, transfer to a reaction vessel, and add water (4L).[6]
- Heat the mixture to reflux until all solids dissolve, then cool slowly to allow for crystallization. [6]

- Filter the crystals, wash the filter cake twice with a 2:1 (v/v) ethanol:water mixture (2L total).
[\[6\]](#)
- Dry the final product in a vacuum oven at 60°C for 24 hours.
[\[6\]](#)
- Yield: 1456.8 g (91.9%).
[\[6\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for Two-Step Synthesis.

Characterization Data

The structural integrity and purity of the synthesized 3-Bromopiperidine-2,6-dione are confirmed through various analytical techniques.

Analysis Technique	Result	Source(s)
¹ H-NMR	Prediction (400 MHz, CDCl ₃) δ (ppm): 8.34 (s, 1H, NH), 4.64 (t, J = 3.6 Hz, 1H, CHBr), 2.91-3.00 (m, 1H, CH ₂), 2.66-2.73 (m, 1H, CH ₂), 2.28-2.47 (m, 2H, CH ₂)	[4]
LC-MS	(MH ⁺): 193	[5]

Safety Information

3-Bromopiperidine-2,6-dione is a chemical intermediate that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated chemical fume hood.

GHS Hazard Statements:[1][3]

- H302: Harmful if swallowed.[1][3]
- H315: Causes skin irritation.[1][3]
- H319: Causes serious eye irritation.[1][3]
- H335: May cause respiratory irritation.[1][3]

Conclusion

This technical guide outlines robust and high-yielding methods for the synthesis of 3-Bromopiperidine-2,6-dione. The direct bromination of glutarimide offers a rapid, single-step route with an excellent yield, while the two-step synthesis from glutaric anhydride provides an alternative pathway. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound, which is a critical starting material for the

advancement of new therapeutic agents. Researchers and drug development professionals can utilize this information to reliably produce and characterize this important synthetic intermediate.

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